molecular formula C8H10ClN3 B3038902 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 928650-23-1

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No.: B3038902
CAS No.: 928650-23-1
M. Wt: 183.64 g/mol
InChI Key: KPUULAQIYDLBOP-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine (CAS: 928650-23-1) is a pyrimidine derivative with a molecular formula C₈H₁₀ClN₃ and molecular weight 183.64 g/mol . The compound features a pyrimidine core substituted at the 4-position with a cyclopropylmethyl amine group and a chlorine atom at the 2-position. Key computed physicochemical properties include:

  • XLogP3: 2.2 (moderate lipophilicity)
  • Hydrogen Bond Donor/Acceptor Count: 1/3
  • Topological Polar Surface Area (TPSA): 37.8 Ų .

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUULAQIYDLBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Cancer Research

The compound has been identified as a potential therapeutic agent against various cancers. Its mechanism of action primarily involves the inhibition of specific enzymes that are crucial in cancer cell proliferation. For instance, studies have shown that it can inhibit the activity of certain kinases involved in signaling pathways that promote tumor growth.

Case studies demonstrate that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Research published in patents indicates its utility in treating conditions such as chronic lymphocytic leukemia and neurofibromatosis .

Enzyme Inhibition

2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine has been studied for its ability to inhibit enzymes involved in lipid metabolism and cellular signaling pathways. For example, it interacts with acetyl-CoA carboxylase, impacting fatty acid synthesis .

Biochemical Pathways Affected :

  • Fatty acid synthesis
  • MAPK/ERK signaling pathway

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has revealed how modifications to its structure can enhance its biological activity. Variations in the cyclopropylmethyl group or substitutions on the pyrimidine ring can lead to significant changes in potency and selectivity against target enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Core Structure Substituent Molecular Weight XLogP3 Bioactivity/Application Source
This compound Pyrimidine Cyclopropylmethyl 183.64 2.2 Intermediate/Potential kinase inhibitor
CPR3/CPR4 (2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine) Pyrimidine 5-Methylpyrazol-3-yl - - PROTACs degrading Src/IGF-1R proteins in cancer cells (MCF7, A549) at 5 μM
BPN-15477 (2-chloro-N-(4-pyridylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine) Pyrrolo[2,3-d]pyrimidine 4-Pyridylmethyl - - High-purity (>99%) pharmaceutical intermediate
AWB124 (2-chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine) Thieno[3,2-d]pyrimidine 2-(Trifluoromethyl)benzyl - - Anticancer intermediate with enhanced lipophilicity
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine Pyrimidine 2-(Isopropylsulfonyl)phenyl 311.79 - Polar sulfonyl group may improve solubility
2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine Pyrimidine Propargyl 167.6 - Alkyne handle for click chemistry modifications
2-Chloro-N4-(cyclopropylbenzamide)-5-fluoropyrimidin-4-amine Pyrimidine Cyclopropylbenzamide, 5-fluoro 306.73 - Fluorine enhances metabolic stability; benzamide aids hydrogen bonding

Substituent Effects on Bioactivity and Physicochemistry

Cyclopropylmethyl vs. Pyrazolyl (CPR3/CPR4) :

  • The cyclopropylmethyl group in the target compound provides rigidity and may reduce metabolic oxidation compared to the pyrazolyl group in CPR3/CPR3. The latter’s heterocyclic nitrogen atoms likely enhance hydrogen bonding, contributing to its role as a PROTAC degrader .

These modifications may improve binding to kinase targets compared to the simpler pyrimidine core .

Nitrophenoxy substituents (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and reactivity .

Polar Functional Groups (Sulfonyl, Benzamide): The sulfonyl group in increases polarity and hydrogen-bond acceptor capacity, which may enhance solubility but reduce blood-brain barrier penetration. The benzamide in introduces hydrogen-bond donor/acceptor pairs, critical for target engagement .

Implications for Drug Design

  • Metabolic Stability: Cyclopropyl groups (target compound) and fluorine atoms () are known to block oxidative metabolism, extending half-life .
  • Target Selectivity : Pyrazolyl and pyridylmethyl substituents (CPR3/CPR4, BPN-15477) may interact with specific kinase ATP-binding pockets, while bulkier groups (e.g., trifluoromethylbenzyl in AWB124) could confer selectivity for less-conserved regions .
  • Synthetic Utility : Propargyl () and alkyne groups enable click chemistry for conjugation, useful in PROTAC and ADC (antibody-drug conjugate) development .

Biological Activity

2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core with a chlorine atom at the 2-position and a cyclopropylmethyl group at the nitrogen atom. This unique structure may influence its interaction with biological targets.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Notably, it has been observed to act as an inhibitor in several enzymatic pathways, particularly those involved in lipid metabolism and signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is significant in lipid signaling pathways.
  • Binding Affinity : Binding affinity assays reveal that it effectively inhibits specific enzymes or interacts with receptors involved in cellular signaling.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrimidine derivatives. Studies suggest that modifications to the pyrimidine ring can significantly enhance or diminish biological activity. For instance, substituents at various positions on the pyrimidine ring have been systematically altered to assess their impact on inhibitory potency against NAPE-PLD .

Modification Effect on Activity
Substituent at R1No improvement in inhibitory activity noted
Conformational changesIncreased potency observed with certain substitutions

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on NAPE-PLD, suggesting potential applications in treating metabolic disorders .
  • Cytotoxicity Assessment : Comparative analyses have shown that while exhibiting potent biological activity, the compound maintains relatively low cytotoxicity, making it a candidate for further drug development .
  • Pharmacological Applications : The compound has been evaluated for its potential in treating conditions such as inflammation and cancer due to its ability to inhibit specific enzymes involved in these processes .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-ChloropyrimidineChlorine at position 6Moderate enzyme inhibition
N-CyclopropylpyrimidinamineCyclopropyl group directly attached to nitrogenDifferent inhibition profile
2-Chloro-N-(1-cyclobutyl)pyrimidin-4-amineChlorine at position 2; cyclobutyl groupVariation in potency observed

This comparison illustrates how specific substituents can influence pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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